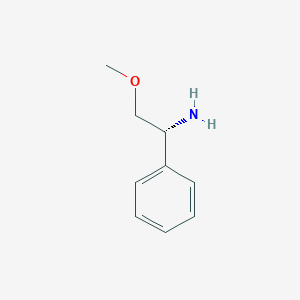

(R)-(-)-1-Amino-1-phenyl-2-methoxyethane

CAS No.: 64715-85-1

Cat. No.: VC2033195

Molecular Formula: C9H13NO

Molecular Weight: 151.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 64715-85-1 |

|---|---|

| Molecular Formula | C9H13NO |

| Molecular Weight | 151.21 g/mol |

| IUPAC Name | (1R)-2-methoxy-1-phenylethanamine |

| Standard InChI | InChI=1S/C9H13NO/c1-11-7-9(10)8-5-3-2-4-6-8/h2-6,9H,7,10H2,1H3/t9-/m0/s1 |

| Standard InChI Key | CMTDMIYJXVBUDX-VIFPVBQESA-N |

| Isomeric SMILES | COC[C@@H](C1=CC=CC=C1)N |

| SMILES | COCC(C1=CC=CC=C1)N |

| Canonical SMILES | COCC(C1=CC=CC=C1)N |

Introduction

Physical and Chemical Properties

Understanding the physical and chemical properties of (R)-(-)-1-Amino-1-phenyl-2-methoxyethane is essential for researchers working with this compound. The following table presents a comprehensive overview of its key properties:

| Property | Value | Reference |

|---|---|---|

| CAS Number | 64715-85-1 | |

| Molecular Formula | C₉H₁₃NO | |

| Molecular Weight | 151.21 g/mol | |

| Boiling Point | 230.2±20.0 °C (Predicted) | |

| Density | 1.014 | |

| Storage Temperature | 2-8°C | |

| pKa | 8.90±0.10 (Predicted) | |

| Color | Yellow | |

| Optical Activity | [α]/D -52.0±2.0°, c = 1 in chloroform | |

| Sensitivity | Air Sensitive | |

| Physical State | Liquid or solid (depending on purity) | |

| IUPAC Name | (1R)-2-methoxy-1-phenylethanamine | |

| Standard InChI | InChI=1S/C9H13NO/c1-11-7-9(10)8-5-3-2-4-6-8/h2-6,9H,7,10H2,1H3/t9-/m0/s1 | |

| Isomeric SMILES | COCC@@HN |

The compound exhibits basic properties due to the presence of the amino group, allowing it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions . The methoxy group contributes to its solubility in organic solvents and influences its reactivity and interaction with other molecules .

Synthesis and Preparation Methods

The synthesis of (R)-(-)-1-Amino-1-phenyl-2-methoxyethane typically involves sophisticated stereoselective processes to ensure high enantiomeric purity. Several methods have been developed, with the following being the most significant:

Diastereoselective Synthesis

The synthesis commonly involves a diastereoselective process using an aziridine and a chiral organometallic reagent . This approach yields the cyclic product with good yields and high diastereoselectivities, making it particularly valuable for laboratory-scale preparation .

Reduction of Imines or Oximes

Another common method is the asymmetric reduction of the corresponding imine or oxime. A frequently employed approach involves the reduction of 1-phenyl-2-methoxyethanone using chiral catalysts. The reaction conditions typically include:

-

Use of hydrogen gas

-

Presence of chiral rhodium or ruthenium catalyst

-

Mild temperatures and pressures

-

High control of stereoselectivity

The result is a highly stereoselective synthesis that produces the (R)-(-) enantiomer with excellent enantiomeric excess.

Industrial Production Methods

For industrial-scale production, large-scale catalytic hydrogenation processes are often employed. These processes are optimized for:

-

High yield

-

Excellent enantiomeric excess

-

Consistency in quality

-

Production efficiency

Industrial methods frequently utilize continuous flow reactors and advanced chiral catalysts to ensure the consistency and efficiency of the production process.

Chemical Reactivity

(R)-(-)-1-Amino-1-phenyl-2-methoxyethane demonstrates diverse chemical reactivity, making it a versatile compound in organic synthesis. Its reactivity is primarily dictated by the functional groups present in its structure.

Oxidation Reactions

The compound can undergo oxidation reactions to form corresponding imines or oximes. Common oxidizing agents include:

-

Potassium permanganate in aqueous solution at room temperature

-

Chromium trioxide

Reduction Reactions

It can be reduced to form secondary amines or alcohols using reducing agents such as:

-

Lithium aluminum hydride in anhydrous ether under reflux conditions

-

Sodium borohydride

Substitution Reactions

Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various derivatives. Reagents commonly used include:

-

Alkyl halides in the presence of a base such as sodium hydroxide at elevated temperatures

-

Acyl chlorides

Major Products from Reactions

The reactions of (R)-(-)-1-Amino-1-phenyl-2-methoxyethane typically yield the following major products:

-

Oxidation: Formation of imines or oximes

-

Reduction: Formation of secondary amines or alcohols

-

Substitution: Formation of N-alkyl or N-acyl derivatives

Applications in Cross-Coupling Reactions

The compound has been utilized in catalyst-free cross-dehydrogenative coupling strategies using air as an oxidant. When combined with aldehydes, it predominantly generates (R,R) configurations, demonstrating its utility in stereoselective synthesis .

Applications in Research and Industry

(R)-(-)-1-Amino-1-phenyl-2-methoxyethane has found numerous applications across different fields due to its unique properties and reactivity.

Applications in Chemistry

In the field of chemistry, this compound serves as a chiral building block in the synthesis of complex organic molecules. Its ability to control stereochemistry makes it invaluable for:

-

Asymmetric synthesis

-

Stereoselective transformations

-

Preparation of chiral auxiliaries

-

Synthesis of enantiomerically pure compounds

Applications in Biology and Medicine

The compound has significant applications in biological and medical research:

-

Serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals

-

Utilized in the development of drugs targeting neurological disorders due to its ability to interact with neurotransmitter receptors

-

Acts as a chiral auxiliary in the synthesis of bioactive molecules

For example, it plays a role in the synthesis of diethyl (R)-(−)-(1-amino-3-methylbutyl)phosphonate, where it acts as a chiral auxiliary. It reacts with diethyl phosphite to form an intermediate (Diethyl (R)-(−)-[1-((N-(R)-(1-phenyl-2-methoxyethyl)amino)-3-methylbutyl)]phosphonate), which after further reactions yields the target molecule.

Industrial Applications

In industry, (R)-(-)-1-Amino-1-phenyl-2-methoxyethane is employed in:

-

Production of fine chemicals

-

Synthesis of specialty chemicals

-

Manufacturing of pharmaceutical intermediates

-

Development of asymmetric catalysts

Mechanism of Action

The mechanism of action of (R)-(-)-1-Amino-1-phenyl-2-methoxyethane involves its interaction with specific molecular targets and its participation in various biochemical pathways.

Interaction with Molecular Targets

The compound can interact with neurotransmitter receptors, acting as an agonist or antagonist and modulating their activity. This modulation can influence various biochemical pathways, leading to:

-

Changes in neurotransmitter release

-

Alterations in receptor activation

-

Modifications of downstream signaling cascades

Role in Stereoselectivity

As a chiral auxiliary, (R)-(-)-1-Amino-1-phenyl-2-methoxyethane plays a crucial role in controlling the stereochemistry of reactions. It can:

-

Direct the approach of reagents to specific faces of prochiral centers

-

Create diastereomeric intermediates that lead to stereoselective product formation

-

Impart chirality to reaction products through temporary covalent bonding

An example of this is seen in catalyst-free cross-dehydrogenative coupling strategies, where the compound generated predominantly (R,R) configurations when combined with aldehydes .

Comparison with Similar Compounds

To better understand the unique properties and advantages of (R)-(-)-1-Amino-1-phenyl-2-methoxyethane, it is helpful to compare it with structurally similar compounds.

Comparison with Enantiomer

(S)-(+)-1-Amino-1-phenyl-2-methoxyethane: This is the enantiomer of (R)-(-)-1-Amino-1-phenyl-2-methoxyethane and exhibits different pharmacological properties due to its opposite configuration.

Comparison with Related Compounds

1-Amino-1-phenyl-2-ethanol: A structurally similar compound with a hydroxyl group instead of a methoxy group. The different functional group alters its reactivity and applications.

1-Amino-1-phenyl-2-propanol: Another similar compound with an additional carbon in the alkyl chain, which affects its steric properties and reactivity.

Unique Features

(R)-(-)-1-Amino-1-phenyl-2-methoxyethane is unique due to its specific chiral configuration, which imparts distinct biological activity and selectivity towards certain molecular targets. This enantiomeric purity is crucial for its application in the synthesis of enantiomerically pure pharmaceuticals and other biologically active compounds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume